5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole
CAS No.: 51726-00-2
Cat. No.: VC2931977
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51726-00-2 |
|---|---|
| Molecular Formula | C10H8BrNO2 |
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | 5-bromo-3-(4-methoxyphenyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C10H8BrNO2/c1-13-8-4-2-7(3-5-8)9-6-10(11)14-12-9/h2-6H,1H3 |
| Standard InChI Key | JSULHMMHELCHGR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)Br |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)Br |
Introduction
Structural Characteristics and Physical Properties
5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole is characterized by a five-membered oxazole ring with bromine substitution at the 5-position and a 4-methoxyphenyl group at the 3-position. The compound exhibits specific physical and chemical properties that contribute to its reactivity and potential applications.
Basic Properties and Identification
The basic physicochemical properties of 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole are summarized in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 51726-00-2 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | 5-bromo-3-(4-methoxyphenyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C10H8BrNO2/c1-13-8-4-2-7(3-5-8)9-6-10(11)14-12-9/h2-6H,1H3 |
| Standard InChIKey | JSULHMMHELCHGR-UHFFFAO |
The compound features an oxazole ring with oxygen at position 1 and nitrogen at position 2, creating the 1,2-oxazole configuration. The bromine atom at position 5 and the methoxyphenyl group at position 3 contribute to the compound's specific chemical behavior and potential biological activities.
Structural Features and Configuration
The oxazole ring in this compound contains an oxygen atom adjacent to a nitrogen atom, forming a five-membered heterocyclic structure with aromatic properties. The 4-methoxyphenyl substituent at position 3 introduces an electron-donating group that influences the electron density distribution within the molecule. Simultaneously, the bromine at position 5 serves as an electron-withdrawing substituent that can affect the compound's reactivity profile and potentially facilitate further derivatization through various coupling reactions.
Synthesis Methodologies
Various synthetic approaches can be employed to prepare 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole, drawing from established oxazole synthesis methodologies with specific modifications to introduce the required substituents.
Conventional Synthesis Methods
Several conventional methods for oxazole synthesis can be adapted for the preparation of 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole:
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Robinson-Gabriel Synthesis: This classical approach involves the cyclization of α-acylamino ketones under dehydrating conditions. For 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole, appropriate precursors with the methoxyphenyl group would be utilized, followed by selective bromination at the 5-position .
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Fischer Oxazole Synthesis: This method involves the reaction of α-acylaminoketones with dehydrating agents to form the oxazole ring system .
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Van Leusen Synthesis: Utilizing tosylmethyl isocyanide (TosMIC) as a key reagent to react with suitable aldehydes to form the oxazole structure .
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Bredereck Reaction: This approach uses α-acylamino ketones and orthoesters to construct the oxazole ring .
Recent Synthetic Approaches
Modern synthetic methodologies for preparing brominated oxazole derivatives have employed more efficient and selective approaches:
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Selective Bromination: Starting from 3-(4-methoxyphenyl)-1,2-oxazole, selective bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid .
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Copper-Catalyzed Reactions: Recent developments in copper-catalyzed reactions have facilitated the synthesis of various oxazole derivatives, potentially applicable to our target compound .
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Green Synthesis Methods: Environmentally friendly approaches using microwave irradiation or solvent-free conditions have been reported for related oxazole compounds, potentially adaptable for 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole synthesis .
A specific approach could involve the reaction of appropriate precursors like 4-methoxybenzoyl chloride with suitable reagents to form the oxazole ring, followed by selective bromination at the 5-position using NBS .
Research Applications and Future Directions
Current research involving 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole and related compounds suggests several promising applications and future research directions.
Medicinal Chemistry Applications
The compound's structural features make it a potential candidate for various medicinal chemistry applications:
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Scaffold for Drug Development: The 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole structure can serve as a valuable scaffold for developing new therapeutic agents. The bromine substituent provides a reactive site for further modification through coupling reactions, enabling the creation of diverse chemical libraries for biological screening.
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Structure-Activity Relationship Studies: The compound can be utilized in systematic structure-activity relationship (SAR) studies to understand how specific structural modifications influence biological activity, potentially leading to the development of more potent and selective therapeutic agents .
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Probe Compound: Due to its specific structural features, 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole could serve as a chemical probe for investigating biological pathways and identifying potential therapeutic targets.
Chemical and Material Sciences Applications
Beyond medicinal chemistry, the compound has potential applications in other scientific domains:
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Synthetic Building Block: The bromine substituent makes 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole a valuable synthetic intermediate for constructing more complex molecular structures through various coupling reactions, such as Suzuki, Stille, or Sonogashira couplings .
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Material Science: Heterocyclic compounds with specific electronic properties have applications in material science, including the development of organic electronic materials, sensors, and photovoltaic devices. The specific electronic characteristics of 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole could be explored for such applications.
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